molecular formula C12H10F4O3 B3314588 Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate CAS No. 951887-35-7

Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate

Cat. No.: B3314588
CAS No.: 951887-35-7
M. Wt: 278.2 g/mol
InChI Key: HYLILAJEXVOVPW-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate is a fluorinated organic compound with the molecular formula C12H10F4O3. This compound is characterized by the presence of a tetrafluorophenyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of fluoroquinolone antibiotics , which primarily target bacterial DNA gyrase and topoisomerase IV enzymes.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3,4,5-tetrafluorobenzoyl acetate
  • Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate
  • 2,3,4,5-Tetrafluorophenylacetic acid

Uniqueness

Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate is unique due to its specific structural features, such as the position of the fluorine atoms and the presence of a keto group. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications.

Properties

IUPAC Name

ethyl 4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O3/c1-2-19-9(18)4-3-8(17)6-5-7(13)11(15)12(16)10(6)14/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLILAJEXVOVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244502
Record name Ethyl 2,3,4,5-tetrafluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-35-7
Record name Ethyl 2,3,4,5-tetrafluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,4,5-tetrafluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate
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Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate
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Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate
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Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate
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Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate
Reactant of Route 6
Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate

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